Ethyl acetimidate hydrochloride
Overview
Description
Synthesis Analysis
Ethyl acetimidate hydrochloride is synthesized from acetonitrile and ethanol in the presence of acetyl chloride. This synthesis involves the preparation of ethyl acetohydroximate (EAH) and its derivatives, demonstrating the compound's versatility in organic synthesis. The process allows for the production of EAH without the direct use of hydrogen chloride gas, yielding significant amounts of the product without the need for chromatography. This method can be extended to synthesize EAH derivatives from various alcohols and nitriles under similar conditions, showcasing the compound's adaptability in synthesis procedures (Hyodo, Miki, & Yauchi, 2022).
Molecular Structure Analysis
The molecular structure of ethyl acetimidate hydrochloride and related compounds has been characterized through spectroscopic studies. For instance, the infrared spectra of methyl acetimidate and its hydrochloride have been reported, with frequency assignments made in terms of the established imidate structure. The spectrum of the hydrochloride is interpreted in terms of protonation at the nitrogen atom, providing insight into the molecular structure and electronic configuration of these compounds (Prichard & Orville-Thomas, 1967).
Chemical Reactions and Properties
Ethyl acetimidate hydrochloride participates in various chemical reactions, including the formation of N1‐(2,4‐Dichloroanilino)acetamidine through the reaction with 2,4-dichlorophenylhydrazine. This reaction highlights the compound's reactivity and its ability to form complex structures through intermolecular interactions, such as hydrogen bonding, resulting in one-dimensional supramolecular chain structures (Heng, Wu, Wu, & Zhu, 2006).
Physical Properties Analysis
The synthesis and application of related compounds, such as acetimidoyl ethyl ether hydrochloride, provide insights into the physical properties of ethyl acetimidate hydrochloride. These studies summarize the preparations of various compounds from acetimidoyl ethyl ether hydrochloride, shedding light on the physical properties and the stability of these compounds under different conditions (Zhou, 2005).
Chemical Properties Analysis
The chemical properties of ethyl acetimidate hydrochloride are illustrated through its reactivity in crosslinking and modification reactions. For example, monofunctional imidoesters like ethyl acetimidate can induce crosslinking of subunits of proteins, demonstrating the compound's potential in biochemistry and molecular biology. The reaction mechanism and the resulting modifications provide valuable information on the chemical properties of ethyl acetimidate hydrochloride and its utility in scientific research (Sweadner, 1977).
Scientific Research Applications
Membrane Protein Modification Ethyl acetimidate hydrochloride has been used to modify amino groups in proteins on both the outer and inner surfaces of the human erythrocyte membrane. This modification allows for a better understanding of membrane structure without causing significant structural rearrangements. Notably, this technique helps in identifying the distribution of reactive amino groups across the membrane (Whiteley & Berg, 1974).
Synthesis of Derivatives and Compounds Ethyl acetimidate hydrochloride plays a critical role in the synthesis of various chemical compounds. For instance, it is utilized in the efficient synthesis of ethyl acetohydroximate (EAH) and its derivatives from acetonitrile and ethanol. These derivatives have potential applications in various chemical reactions, such as the Beckmann rearrangement (Hyodo, Miki, & Yauchi, 2022).
Chemical Structure and Spectroscopy Research into the chemical structure of ethyl acetimidate hydrochloride has provided insights into its molecular characteristics. For example, studies have investigated the infrared spectra and structure of methyl acetimidate and its hydrochloride, enhancing the understanding of its imidate structure and properties (Prichard & Orville-Thomas, 1967).
Protein and Peptide Modification Ethyl acetimidate hydrochloride has been used to modify lysyl residues of proteins such as thrombin, affecting their enzymatic activity. This has implications for understanding the structural and functional aspects of proteins in biological systems (Kang, 1977).
Role in Chemical Reactions In various chemical reactions, ethyl acetimidate hydrochloride acts as a key reagent. For example, it has been involved in a novel Beckmann fission reaction of 2-aminocyclohexanone oxime, demonstrating its versatility in organic synthesis (Sato, Imamura, & Kitano, 1984).
Therapeutic Research Although not directly related to drug use or dosage, ethyl acetimidate hydrochloride has been explored in the context of therapeutic applications, such as its involvement in the synthesis of certain therapeutic compounds and its potential effects on biological molecules (Zhu, 2010).
Safety And Hazards
Future Directions
Unfortunately, I could not find specific information on future directions for Ethyl acetimidate hydrochloride .
Relevant Papers Ethyl acetimidate hydrochloride has been mentioned in various papers and documents for its use in the preparation of amidinated carbonic anhydrase and in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride .
properties
IUPAC Name |
ethyl ethanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHMVLZFAJNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883809 | |
Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetimidate hydrochloride | |
CAS RN |
2208-07-3 | |
Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl acetimidate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxyethylideneammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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